molecular formula C17H23N3O3S B2408421 2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1705712-75-9

2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2408421
CAS RN: 1705712-75-9
M. Wt: 349.45
InChI Key: GIGFHHOMVIUOQX-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its utility in photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties. This highlights the potential of benzenesulfonamide derivatives in developing Type II photosensitizers for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties, evaluating their antibacterial and antifungal activities. This research underlines the potential of such compounds to act as antimicrobial agents, with specific derivatives showing considerable efficacy against both Gram-negative and Gram-positive bacteria (Hassan, 2013).

Enzyme Inhibition and Bioactivity Studies

Gul et al. (2016) synthesized a series of benzenesulfonamide derivatives and assessed their carbonic anhydrase inhibitory effects, indicating potential applications in treating conditions associated with dysregulated enzyme activity. This study presents benzenesulfonamide derivatives as promising candidates for enzyme inhibition, with specific compounds showing significant inhibitory activity (Gul et al., 2016).

Molecular Docking and Theoretical Studies

Fahim and Shalaby (2019) engaged in the synthesis of novel benzenesulfonamide derivatives, conducting molecular docking and DFT calculations to understand their interactions with biological targets. Their work demonstrates the compound's potential in targeting various biological pathways, underscoring the versatility of benzenesulfonamide derivatives in drug discovery and development (Fahim & Shalaby, 2019).

properties

IUPAC Name

2,5-dimethyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13-3-4-14(2)17(9-13)24(21,22)19-16-10-18-20(12-16)11-15-5-7-23-8-6-15/h3-4,9-10,12,15,19H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGFHHOMVIUOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

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